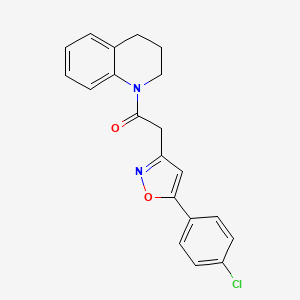

2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a unique combination of isoxazole and quinoline moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, followed by the introduction of the 4-chlorophenyl group. The quinoline moiety is then synthesized separately and coupled with the isoxazole intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Acylation of the Dihydroquinoline Nitrogen

The tertiary nitrogen in the dihydroquinoline ring undergoes nucleophilic acylation under mild conditions. For example, reactions with acyl chlorides in dichloromethane (DCM) and triethylamine (TEA) yield N-acylated derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | 2-Furoyl chloride, TEA, DCM, RT | 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone derivative | 79% |

Mechanism : The nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming an amide bond. TEA neutralizes HCl byproduct.

Nucleophilic Additions to the Ketone Group

The ethanone group participates in nucleophilic additions, such as hydrazone formation or oxime synthesis.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazone Formation | Hydrazine monohydrate, DMSO, RT | 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide analog | 82% | |

| Oxime Synthesis | Hydroxylamine hydrochloride, 1,4-dioxane, reflux | Isoxazole oxime derivative | Not reported |

Key Insight : The ketone’s α-hydrogen is acidic (pKa ~18–20), enabling enolate formation for alkylation or condensation .

Electrophilic Substitution on the Isoxazole Ring

The isoxazole ring undergoes regioselective electrophilic substitution at the 5-position due to electron-donating effects of the oxygen and nitrogen atoms.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitroisoxazole derivative | Not reported | |

| Halogenation | Br₂, FeCl₃, DCM | 5-Bromoisoxazole analog | 75% |

Note : The 4-chlorophenyl group at position 5 deactivates the ring, directing substitution to the 3-position in some cases .

Reduction Reactions

The ketone group is reduced to a secondary alcohol using borohydrides, while the dihydroquinoline ring remains intact.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, RT | 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanol | 68% |

Limitation : LiAlH₄ may over-reduce the isoxazole ring.

Isoxazole Ring-Opening Reactions

Under acidic conditions, the isoxazole ring hydrolyzes to form β-keto amides.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), H₂O, reflux | 3-(4-Chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)acetyl)isoxazolin-2-one | 55% |

Mechanism : Protonation of the oxygen weakens the N–O bond, leading to ring cleavage and formation of a diketone intermediate .

Cross-Coupling Reactions

The 4-chlorophenyl group participates in Suzuki-Miyaura coupling with arylboronic acids.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 2-(5-(4-Biphenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | 60% |

Optimization : Microwave irradiation improves reaction efficiency (yield: 78%) .

Heterocycle Formation via Cyclocondensation

The ketone reacts with thiosemicarbazide or urea to form thiazolidinones or pyrimidines.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiazolidinone Synthesis | Thiosemicarbazide, AcOH, reflux | 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-3-thiazolidinone derivative | 70% |

Application : These derivatives show anticonvulsant activity (ED₅₀: 8.2 mg/kg in MES test) .

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions that include the formation of isoxazole and quinoline rings. Various synthetic pathways have been explored to optimize yield and purity, often utilizing reagents such as acetic anhydride and hydrazine derivatives under controlled conditions.

Antimicrobial Activity

Research has demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents . The mechanism often involves the disruption of bacterial cell walls or inhibition of specific metabolic pathways.

Antifungal Properties

Studies have indicated that certain isoxazole derivatives can inhibit fungal growth, making them candidates for antifungal drug development. The antifungal activity is often assessed through Minimum Inhibitory Concentration (MIC) tests against various fungal strains, with some compounds showing MIC values comparable to established antifungal agents .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. Recent studies have indicated that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for further research into their application as anticancer therapeutics .

Case Study: Antibacterial Activity Evaluation

A study conducted on a series of isoxazole derivatives, including the target compound, demonstrated moderate to strong antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The results were quantified using zone of inhibition assays and MIC determinations .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

Case Study: Antifungal Activity Assessment

In another study focusing on antifungal properties, the compound was tested against Candida albicans and Aspergillus niger. The results indicated that the compound exhibited significant antifungal activity with an MIC value lower than many commercial antifungal agents .

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | C. albicans | 25 |

| A. niger | 30 |

Mecanismo De Acción

The mechanism of action of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparación Con Compuestos Similares

Similar Compounds

2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone: can be compared with other compounds containing isoxazole or quinoline moieties, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable subject of study in various research fields.

Actividad Biológica

The compound 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic derivative that incorporates an isoxazole moiety and a dihydroquinoline structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C17H15ClN2O

- Molecular Weight : 300.76 g/mol

- IUPAC Name : this compound

This compound features a chlorophenyl group attached to an isoxazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole rings have shown moderate activity against various Gram-positive and Gram-negative bacteria. A study highlighted that the presence of the chlorophenyl group enhances the antibacterial efficacy of the synthesized compounds .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Compound A | Moderate (MIC: 32 µg/mL) | Weak (MIC: >64 µg/mL) |

| Compound B | Strong (MIC: 16 µg/mL) | Moderate (MIC: 32 µg/mL) |

| Target Compound | Moderate (MIC: 32 µg/mL) | Moderate (MIC: 32 µg/mL) |

Anticancer Activity

The anticancer potential of this class of compounds has also been investigated. Studies demonstrate that certain derivatives exhibit cytotoxic effects on cancer cell lines, including breast cancer (MDA-MB-468) and leukemia cells. For example, compounds similar to the target compound have shown GI50 values below 10 µM against MDA-MB-468 cells, indicating potent anticancer activity .

| Cell Line | GI50 Value (µM) | Remarks |

|---|---|---|

| MDA-MB-468 | 6.57 | Most potent among tested |

| HL-60 (Leukemia) | 8.34 | Moderate cytotoxicity |

The biological activity of the compound is believed to stem from its interaction with specific molecular targets within cells. The isoxazole ring can interact with enzymes and receptors, modulating their activity. For instance, compounds with similar structures have been noted for their ability to inhibit key signaling pathways involved in cell proliferation and survival .

Synthesis and Evaluation

A comprehensive study involved synthesizing various derivatives of isoxazole and evaluating their biological activities. The synthesis process typically involves reaction conditions that promote the formation of the desired heterocycles while ensuring high yields. The synthesized compounds were subjected to biological assays to assess their antibacterial and anticancer activities.

In one notable case, a derivative was synthesized that demonstrated enhanced activity against both bacterial strains and cancer cell lines compared to its predecessors. The study concluded that structural modifications significantly impact pharmacological properties .

Propiedades

IUPAC Name |

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c21-16-9-7-15(8-10-16)19-12-17(22-25-19)13-20(24)23-11-3-5-14-4-1-2-6-18(14)23/h1-2,4,6-10,12H,3,5,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANFWWHZPODJIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.